1-(3-Bromocyclopentyl)-3,5-difluorobenzene
Description
Significance of Organohalogen Compounds in Advanced Chemical Research
Organohalogen compounds serve as versatile building blocks and key intermediates in the synthesis of complex organic molecules. britannica.com Their utility stems from the unique reactivity of the carbon-halogen bond, which can participate in a variety of chemical transformations. These compounds are integral to the production of numerous industrial chemicals, where they are used as solvents, pesticides, and precursors for polymers, dyes, and pharmaceuticals. britannica.com In the realm of advanced chemical research, organohalogens are instrumental in the development of novel synthetic methodologies and the construction of intricate molecular architectures. The presence of a halogen atom can influence reaction pathways, enhance selectivity, and provide a handle for further functionalization, making them indispensable tools for organic chemists. britannica.comksu.edu.sa The widespread use of these compounds has led to a deeper understanding of their environmental and biological impact, prompting ongoing research into their behavior and applications. nih.gov
The Distinctive Roles of Fluorine and Bromine in Modulating Molecular Architecture and Reactivity
Fluorine and bromine, while both halogens, impart distinct and often complementary properties to organic molecules, making their combined presence in a single scaffold particularly valuable.
Fluorine's Influence: The incorporation of fluorine atoms into organic molecules can lead to significant and beneficial changes in their properties. mdpi.comtandfonline.com Due to its high electronegativity and small size, fluorine can alter the electronic environment of a molecule, affecting its acidity, basicity, and dipole moment. acs.org In medicinal chemistry, fluorination is a widely used strategy to enhance metabolic stability, improve membrane permeability, and increase binding affinity to biological targets. tandfonline.comacs.org The substitution of hydrogen with fluorine can block sites of metabolic oxidation and modulate the lipophilicity of a compound, thereby improving its pharmacokinetic profile. mdpi.comacs.org
Bromine's Utility: Bromine, being larger and less electronegative than fluorine, offers a different set of strategic advantages. The carbon-bromine bond is weaker than the carbon-fluorine bond, making bromine an excellent leaving group in nucleophilic substitution and elimination reactions. britannica.com This reactivity is harnessed in a multitude of synthetic transformations, including cross-coupling reactions like the Suzuki, Heck, and Sonogashira couplings, which are fundamental for the formation of carbon-carbon bonds. nbinno.com The introduction of a bromine atom provides a reactive site for the subsequent elaboration of a molecular structure, serving as a linchpin in multi-step syntheses. acs.orgnih.govacs.orgsci-hub.se Furthermore, bromination can be a key step in the design of compounds with specific therapeutic activities. semanticscholar.org
Strategic Positioning of 1-(3-Bromocyclopentyl)-3,5-difluorobenzene within Complex Molecular Design
The compound this compound is a strategically designed molecule that combines the distinct advantages of its constituent parts: a brominated carbocycle and a difluorinated aromatic ring. This specific arrangement of atoms and functional groups makes it a potentially valuable intermediate in the synthesis of more complex and high-value molecules, particularly in the pharmaceutical and agrochemical industries.
The bromine atom on the cyclopentyl ring serves as a versatile synthetic handle. Its presence allows for a wide range of subsequent chemical modifications. For instance, it can be displaced by a variety of nucleophiles to introduce new functional groups, or it can participate in organometallic coupling reactions to build more elaborate carbon skeletons. This strategic placement of a reactive center on the aliphatic portion of the molecule, while maintaining the stability of the aromatic ring, allows for selective and controlled elaboration of the molecular structure.
While specific research findings on this compound are not extensively documented in publicly available literature, its structural motifs are present in various compounds explored in drug discovery and materials science. The logical design of this molecule suggests its potential as a building block for creating novel chemical entities with tailored properties.
Compound Properties and Synthesis Overview
Structure
3D Structure
Properties
IUPAC Name |
1-(3-bromocyclopentyl)-3,5-difluorobenzene | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11BrF2/c12-9-2-1-7(3-9)8-4-10(13)6-11(14)5-8/h4-7,9H,1-3H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IBBIEFFMTXLZDQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CC1C2=CC(=CC(=C2)F)F)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11BrF2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.11 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Methodologies for the Chemical Synthesis of 1 3 Bromocyclopentyl 3,5 Difluorobenzene
Retrosynthetic Analysis and Fundamental Disconnection Strategies
Retrosynthetic analysis is a problem-solving technique for planning organic syntheses. It involves deconstructing a target molecule into simpler, commercially available starting materials through a series of logical bond disconnections.
The primary disconnection strategy for 1-(3-bromocyclopentyl)-3,5-difluorobenzene involves the cleavage of the C-C bond between the cyclopentyl ring and the difluorinated phenyl ring. This disconnection simplifies the target molecule into two key synthons: a (3,5-difluorophenyl) synthon and a (3-bromocyclopentyl) synthon. The polarity of these synthons can be assigned in two ways, leading to two distinct synthetic approaches.
Approach A: The 3,5-difluorophenyl moiety acts as a nucleophile (d-synthon) and the cyclopentyl moiety as an electrophile (a-synthon). This would translate to using an organometallic reagent derived from 1-bromo-3,5-difluorobenzene (B42898) (e.g., a Grignard or organolithium reagent) reacting with an electrophilic cyclopentyl source.
Approach B: The 3,5-difluorophenyl moiety acts as an electrophile (a-synthon) and the cyclopentyl moiety as a nucleophile (d-synthon). This is the basis for modern palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura or Negishi couplings. nih.gov In this scenario, 1-bromo-3,5-difluorobenzene would serve as the electrophilic partner, coupling with a nucleophilic organoboron or organozinc cyclopentyl reagent.
A secondary disconnection involves the C-Br bond on the cyclopentyl ring. It is often synthetically advantageous to form the C-C bond first, yielding 1-cyclopentyl-3,5-difluorobenzene, followed by a selective bromination of the cyclopentyl ring in a later step. This avoids potential complications of carrying the bromine functionality through a cross-coupling reaction.
Fluorine Moieties: The two fluorine atoms on the aromatic ring are best incorporated from the start via the selection of a difluorinated benzene (B151609) precursor. Synthesizing the aromatic ring or attempting to install the fluorine atoms at a late stage is generally less efficient. Therefore, 1-bromo-3,5-difluorobenzene is a crucial starting material. nbinno.com
Bromine Moiety: The bromine atom on the cyclopentyl ring can be introduced after the formation of the cyclopentyl-phenyl bond. A plausible method is a free-radical bromination using a reagent like N-bromosuccinimide (NBS) with a radical initiator (e.g., light or AIBN). youtube.comlibretexts.org This approach is selective for the alkyl C-H bonds and avoids bromination of the deactivated aromatic ring. libretexts.org The stability of the intermediate secondary radical on the cyclopentyl ring supports this approach. masterorganicchemistry.com
Synthesis of Halogenated Benzene Precursors
The availability of appropriately substituted halogenated benzene derivatives is fundamental to the success of the proposed synthetic routes. The synthesis of 1-bromo-3,5-difluorobenzene is a well-documented process.
1-Bromo-3,5-difluorobenzene is a key intermediate that serves as the electrophilic partner in the proposed cross-coupling reactions. nbinno.com It can be synthesized through several established methods.
A direct and high-yielding route to 1-bromo-3,5-difluorobenzene is the Sandmeyer reaction, starting from 3,5-difluoroaniline. google.com This classic transformation involves two main steps:
Diazotization: The primary aromatic amine (3,5-difluoroaniline) is converted into a diazonium salt using sodium nitrite (B80452) (NaNO₂) in the presence of a strong acid, typically hydrobromic acid (HBr), at low temperatures (0-5 °C). google.com
Substitution: The resulting diazonium salt is then treated with a copper(I) bromide (CuBr) solution. google.comgoogle.com The diazonio group is an excellent leaving group (N₂) and is displaced by the bromide ion from the CuBr salt, yielding the desired aryl bromide. nih.gov
This method is often preferred due to its reliability and good yields. google.com
| Reactant | Reagents | Conditions | Yield | Reference |
| 3,5-Difluoroaniline | 1. NaNO₂, HBr | 1. 0 °C | High | google.com |
| 2. CuBr, HBr | 2. Heat |
This is an interactive data table. You can sort and filter the data by clicking on the column headers.
While the Sandmeyer reaction is highly effective, alternative pathways exist for the synthesis of 1-bromo-3,5-difluorobenzene.
| Starting Material | Intermediate | Final Product | Key Reactions | Yield | Reference |
| 2,4-Difluoroaniline | 2-Bromo-4,6-difluoroaniline | 1-Bromo-3,5-difluorobenzene | 1. Bromination | 57-70% (overall) | google.com |
| 2. Diazotization | |||||
| 3. Deamination |
This is an interactive data table. You can sort and filter the data by clicking on the column headers.
Halogen Exchange (Halex) Reaction: Another approach is the fluorination of 1-bromo-3,5-dichlorobenzene. nbinno.com This reaction proceeds via nucleophilic aromatic substitution (SNA), where the chlorine atoms are replaced by fluorine atoms using a fluoride (B91410) source such as potassium fluoride (KF) or cesium fluoride (CsF). nbinno.com This process typically requires high temperatures and a polar aprotic solvent.
Preparation of 1-Bromo-3,5-difluorobenzene and Related Derivatives
Synthesis of Bromocyclopentane (B41573) Precursors
Achieving stereocontrol in the synthesis of 3-bromocyclopentyl derivatives is essential for producing specific isomers of the final target compound.
A common method for preparing bromocyclopentane is through the bromination of cyclopentanol (B49286). chemicalbook.com This can be achieved by reacting cyclopentanol with hydrobromic acid at elevated temperatures or with phosphorus tribromide at low temperatures. chemicalbook.com To introduce stereospecificity, chiral cyclopentanol derivatives can be employed as starting materials. The stereochemistry of the resulting bromocyclopentane will depend on the mechanism of the substitution reaction (SN1 or SN2) and the stereochemistry of the starting alcohol.
| Starting Material | Reagent | Product | Reference |
| Cyclopentanol | HBr | Bromocyclopentane | chemicalbook.com |
| Cyclopentanol | PBr₃ | Bromocyclopentane | chemicalbook.com |
While direct synthesis of bromocyclopentane-1-carbaldehyde is less commonly reported, related structures can serve as versatile intermediates. For instance, functionalization of cyclopentanone (B42830) derivatives at the 3-position can provide a handle for introducing both the bromine and a precursor to the coupling moiety. nih.gov
Nucleophilic substitution reactions on cyclopentane (B165970) rings bearing suitable leaving groups can be a powerful tool for introducing the bromide ion with stereocontrol. For example, the reaction of a cyclopentyl derivative with a sulfonate leaving group (e.g., tosylate or mesylate) with a bromide source can proceed via an SN2 mechanism, leading to inversion of stereochemistry at the reaction center. The choice of solvent and counter-ion for the bromide source can influence the stereochemical outcome.
Preparation of Stereodefined 3-Bromocyclopentyl Building Blocks
Carbon-Carbon Bond Formation Strategies
The final key step in the synthesis of this compound is the formation of the carbon-carbon bond between the aromatic and aliphatic rings. Several modern cross-coupling reactions are suitable for this transformation.
Palladium-catalyzed cross-coupling reactions are widely used for the formation of C(sp²)-C(sp³) bonds. chemistry.coach The Suzuki reaction, which couples an organoboron compound with an organic halide, is a prominent example. chemistry.coach In this context, a 3,5-difluorophenylboronic acid derivative could be coupled with a 3-bromocyclopentyl derivative (or vice versa, a cyclopentylboronic acid with 1-bromo-3,5-difluorobenzene). The reaction typically requires a palladium catalyst, a base, and a suitable solvent. chemistry.coach
The Heck reaction, another palladium-catalyzed process, couples an aryl or vinyl halide with an alkene. chemistry.coach A potential, though less direct, route could involve the coupling of 1-bromo-3,5-difluorobenzene with cyclopentene (B43876), followed by subsequent functionalization of the cyclopentyl ring.
Organocuprate reagents also offer a viable method for forming the desired C-C bond through nucleophilic substitution. chemistry.coach A Gilman reagent, prepared from a cyclopentyl halide, could react with an electrophilic difluorobenzene derivative.
The choice of coupling strategy will depend on the specific functional groups present on the coupling partners and the desired stereochemical outcome.
| Reaction | Coupling Partners | Catalyst/Reagents | Reference |
| Suzuki Coupling | Aryl/Vinyl Boronic Acid + Aryl/Vinyl Halide | Palladium catalyst, Base | chemistry.coach |
| Heck Coupling | Aryl/Vinyl Halide + Alkene | Palladium catalyst, Base | chemistry.coach |
| Sonogashira Coupling | Terminal Alkyne + Aryl/Vinyl Halide | Palladium catalyst, Copper(I) co-catalyst, Base | chemistry.coach |
| Organocuprate Coupling | Organocuprate + Organic Halide | - | chemistry.coach |
Transition Metal-Catalyzed Cross-Coupling Reactions
Transition metal catalysis, particularly with palladium and nickel, offers powerful and versatile tools for constructing the C(sp²)-C(sp³) bond present in the target molecule. mdpi.com These reactions are prized for their high efficiency and functional group compatibility.
Cross-coupling reactions are a cornerstone of modern organic synthesis for forming carbon-carbon bonds. The Suzuki-Miyaura, Negishi, and Kumada couplings represent prominent examples that could be adapted for the synthesis of this compound.
The Suzuki-Miyaura coupling involves the reaction of an organoboron compound with an organohalide, catalyzed by a palladium(0) complex. wikipedia.orglibretexts.org For this specific synthesis, one plausible route would involve the coupling of 3,5-difluorophenylboronic acid with a suitable 3-bromocyclopentyl derivative (although the bromine might interfere) or, more strategically, coupling a cyclopentenylboronic acid derivative followed by bromination. A more direct approach would be the coupling of (3-bromocyclopentyl)boronic acid with 1-halo-3,5-difluorobenzene. The reaction typically requires a palladium catalyst, a phosphine (B1218219) ligand, and a base. nih.gov
The Negishi coupling utilizes an organozinc reagent, which is coupled with an organohalide in the presence of a nickel or palladium catalyst. wikipedia.orgnumberanalytics.com This method is known for its high reactivity and tolerance of a wide range of functional groups. numberanalytics.com A potential synthetic route could involve the reaction of (3,5-difluorophenyl)zinc halide with 1,3-dibromocyclopentane or the coupling of (3-bromocyclopentyl)zinc halide with a 1-halo-3,5-difluorobenzene. nih.gov The choice of catalyst and ligands is crucial to optimize yield and prevent side reactions like homocoupling. wikipedia.orgnih.gov
The Kumada coupling employs a Grignard reagent (organomagnesium halide) with an organohalide, often catalyzed by nickel or palladium complexes. researchgate.net A feasible pathway would be the reaction of a 3,5-difluorophenyl Grignard reagent with 1,3-dibromocyclopentane. Iron-catalyzed variants of this reaction have also been developed for coupling with alkyl halides. researchgate.net
Below is a table summarizing plausible conditions for these cross-coupling reactions based on analogous systems found in the literature.
| Coupling Reaction | Aryl Partner | Cyclopentyl Partner | Typical Catalyst | Typical Ligand | Typical Base/Solvent |
| Suzuki-Miyaura | 3,5-Difluorophenylboronic acid | 1,3-Dibromocyclopentane | Pd(PPh₃)₄ | Triphenylphosphine | K₂CO₃ / Toluene, H₂O |
| Negishi | 1-Bromo-3,5-difluorobenzene | (3-Bromocyclopentyl)zinc halide | PdCl₂(dppf) | dppf | THF |
| Kumada | 3,5-Difluorophenylmagnesium bromide | 1,3-Dibromocyclopentane | NiCl₂(dppe) | dppe | THF / Diethyl ether |
Direct C-H bond arylation has emerged as a powerful, atom-economical strategy that avoids the pre-functionalization of one of the coupling partners. mdpi.com In this context, the C(sp³)-H bonds on a cyclopentane ring could be directly coupled with an aryl halide like 1-bromo-3,5-difluorobenzene. amanote.com This approach often requires a directing group on the cyclopentane substrate to achieve regioselectivity. nih.gov For instance, an appropriately placed amine or amide group on the cyclopentane ring can direct the palladium catalyst to activate a specific C-H bond for arylation. chemrxiv.org The reaction typically employs a palladium(II) catalyst, such as Pd(OAc)₂, often in the presence of an oxidant and a specialized ligand. nih.gov While synthetically elegant, achieving selective arylation at the C3 position of a cyclopentyl ring without a directing group is challenging.
Nickel catalysts are often more cost-effective than palladium and exhibit unique reactivity, particularly in coupling reactions involving C(sp³)-hybridized centers. scispace.com Nickel-catalyzed cross-electrophile coupling reactions can forge a bond between two different electrophiles, such as an aryl halide and an alkyl halide, using a reducing agent. orgsyn.orgrsc.org A plausible route to this compound would be the reductive coupling of 1-bromo-3,5-difluorobenzene with 1,3-dibromocyclopentane. This approach requires careful control of reaction conditions to favor the cross-coupled product over homocoupled byproducts. rsc.org Alternatively, nickel can catalyze the coupling of an aryl Grignard reagent with an alkyl halide, as in the Kumada coupling, which is highly effective for forming C(sp²)-C(sp³) bonds. researchgate.net
| Reaction Type | Aryl Partner | Alkyl Partner | Catalyst/Reductant | Ligand | Solvent |
| Reductive Coupling | 1-Iodo-3,5-difluorobenzene | 1,3-Dibromocyclopentane | NiBr₂·diglyme / Zn | 4,4′-Di-tert-butyl-2,2′-bipyridine | DMA |
| Kumada Coupling | 3,5-Difluorophenylmagnesium bromide | 1,3-Dibromocyclopentane | NiCl₂(dmpe) | dmpe | THF |
Organometallic Reagent-Mediated Coupling (e.g., Grignard, Organolithium)
Classical organometallic reagents like Grignard and organolithium compounds provide fundamental routes for C-C bond formation. libretexts.org These highly reactive species act as powerful carbon nucleophiles. wikipedia.org
A Grignard reagent , such as 3,5-difluorophenylmagnesium bromide, can be prepared from 1-bromo-3,5-difluorobenzene and magnesium metal. masterorganicchemistry.com This nucleophile could then react with a suitable cyclopentyl electrophile. For example, reaction with 3-bromocyclopentanone (B8241564) followed by reduction and deoxygenation could yield the desired skeleton, although this is a multi-step process. A more direct, albeit challenging, approach would be a transition-metal-catalyzed coupling of the Grignard reagent with 1,3-dibromocyclopentane, as described in the Kumada reaction. dtu.dklookchem.com
Organolithium reagents are even more reactive than their Grignard counterparts. masterorganicchemistry.com 3,5-Difluorophenyllithium can be generated from 1-bromo-3,5-difluorobenzene via lithium-halogen exchange. wikipedia.org This species could then be used in coupling reactions, often mediated by copper salts (to form Gilman reagents) to improve selectivity and moderate reactivity. libretexts.org A lithium di(3,5-difluorophenyl)cuprate could potentially react with 1,3-dibromocyclopentane to form the target compound.
Other Alkylation and Arylation Reaction Manifolds
Beyond the primary cross-coupling methods, other reaction types could be envisioned. Friedel-Crafts alkylation, a classic arylation method, is generally not feasible for this target molecule. The reaction typically requires an electron-rich aromatic ring, whereas the two fluorine atoms render the 3,5-difluorobenzene ring highly electron-deficient and deactivated towards electrophilic attack. Furthermore, controlling regioselectivity and preventing rearrangements of the cyclopentyl carbocation intermediate would be significant challenges.
Radical-based methods could offer an alternative. For instance, a photoredox-catalyzed reaction could generate a 3-bromocyclopentyl radical, which could then be coupled with a 3,5-difluorobenzene derivative. These methods are at the forefront of modern synthesis and often exhibit excellent functional group tolerance under mild conditions.
Stereoselective Synthesis of this compound Isomers
The target molecule possesses two stereocenters (at C1 and C3 of the cyclopentyl ring), meaning it can exist as cis and trans diastereomers, each as a pair of enantiomers. The synthesis of specific stereoisomers requires stereocontrolled reaction pathways.
The relative stereochemistry (cis or trans) can often be established during the formation of the cyclopentane ring or through stereoselective functionalization. For example, the diastereoselective hydrogenation of a substituted cyclopentene precursor can lead to the preferential formation of either the cis or trans product, depending on the catalyst and the steric environment of the substrate. researchgate.net If a coupling reaction is used, the stereochemistry of the starting 1,3-disubstituted cyclopentane precursor will be transferred to the final product.
The synthesis of enantiomerically pure isomers requires an asymmetric synthesis strategy. Several approaches could be employed:
Chiral Resolution: A racemic mixture of the cis or trans diastereomer could be separated into its constituent enantiomers through classical resolution techniques, such as forming diastereomeric salts with a chiral resolving agent or through chiral chromatography.
Chiral Auxiliary: A chiral auxiliary could be attached to a cyclopentane precursor to direct a subsequent reaction (e.g., conjugate addition or alkylation) to occur stereoselectively. The auxiliary is then removed in a later step.
Asymmetric Catalysis: This is the most modern and efficient approach. A chiral transition metal catalyst could be used in a key bond-forming step. For example, an asymmetric hydrogenation of a cyclopentene derivative or a stereoselective cross-coupling reaction using a chiral ligand on the metal catalyst could establish the desired stereocenters with high enantioselectivity. nih.gov Methodologies for the stereoselective synthesis of substituted cyclopentanes are well-documented, often involving catalytic cycloadditions or rearrangements. nih.govrsc.org
For instance, a synthetic sequence could begin with a prochiral cyclopentenone. Asymmetric conjugate addition of a difluorophenyl group using a chiral copper catalyst, followed by stereoselective reduction of the ketone and conversion of the resulting alcohol to a bromide, could provide access to a specific stereoisomer of the final product.
Control of Stereochemistry at the Bromine-Bearing Carbon of the Cyclopentyl Moiety
The introduction of the bromine atom onto the cyclopentyl ring with a defined stereochemistry is a critical step in the synthesis of stereoisomerically pure this compound. A plausible and effective strategy to achieve this control involves the stereospecific bromination of a precursor alcohol, namely 3-(3,5-difluorophenyl)cyclopentanol. The stereochemical outcome of such a reaction is highly dependent on the reaction mechanism and the reagents employed.
Recent advancements in synthetic methodology have demonstrated that the bromination of β-aryl alcohols can proceed with high stereoretention. nih.gov A notable example is the use of a combination of N-bromosuccinimide (NBS) and a thiourea (B124793) additive, which has been shown to facilitate the direct and stereoretentive bromination of β-aryl alcohols under mild conditions. nih.gov This transformation is proposed to proceed through a radical mechanism involving a spiro nih.govnih.govoctadienyl radical intermediate, which ultimately leads to the formation of the brominated product with the same relative stereochemistry as the starting alcohol. nih.gov
Applying this methodology to the synthesis of this compound would involve the initial preparation of a specific diastereomer of 3-(3,5-difluorophenyl)cyclopentanol. Subsequent treatment of this alcohol with NBS and a thiourea catalyst would be expected to yield the corresponding this compound with retention of configuration at the bromine-bearing carbon.
Table 1: Hypothetical Stereoretentive Bromination of 3-(3,5-difluorophenyl)cyclopentanol Diastereomers
| Starting Alcohol Diastereomer | Expected Brominated Product Diastereomer |
| (cis)-3-(3,5-difluorophenyl)cyclopentanol | (cis)-1-(3-Bromocyclopentyl)-3,5-difluorobenzene |
| (trans)-3-(3,5-difluorophenyl)cyclopentanol | (trans)-1-(3-Bromocyclopentyl)-3,5-difluorobenzene |
The successful implementation of this strategy hinges on the ability to synthesize diastereomerically pure precursors of 3-(3,5-difluorophenyl)cyclopentanol. This can be achieved through various established methods, including the diastereoselective reduction of 3-(3,5-difluorophenyl)cyclopentanone or the use of stereocontrolled conjugate addition reactions.
Diastereoselective and Enantioselective Synthetic Routes Towards Specific Isomers
Accessing specific enantiomers and diastereomers of this compound requires the development of highly selective synthetic routes. Such routes often employ chiral catalysts or auxiliaries to induce asymmetry and favor the formation of a single desired isomer.
Diastereoselective Routes:
A common strategy for diastereoselective synthesis involves the use of a substrate-controlled reaction where an existing stereocenter directs the formation of a new one. For instance, the reduction of a chiral, non-racemic 3-(3,5-difluorophenyl)cyclopentanone derivative could lead to the formation of two diastereomeric alcohols in unequal amounts. The choice of reducing agent and reaction conditions can significantly influence the diastereomeric ratio. Once the desired diastereomer of the alcohol is isolated, it can be converted to the corresponding bromide with stereochemical control, as discussed in the previous section.
Enantioselective Routes:
Enantioselective synthesis aims to produce a single enantiomer of a chiral molecule from an achiral or racemic starting material. This can be accomplished through several powerful approaches:
Catalytic Asymmetric Synthesis: This approach utilizes a small amount of a chiral catalyst to generate a large amount of an enantiomerically enriched product. For the synthesis of chiral precursors to this compound, several catalytic asymmetric reactions could be envisioned. For example, an enantioselective Michael addition of a nucleophile to a cyclopentenone derivative bearing the 3,5-difluorophenyl group could establish the key stereocenter.
Chiral Auxiliary-Mediated Synthesis: In this method, an achiral starting material is covalently attached to a chiral auxiliary. The auxiliary then directs the stereochemical course of a subsequent reaction. After the desired stereocenter is created, the auxiliary is removed, yielding the enantiomerically enriched product.
Enzymatic Resolutions: Enzymes are highly selective catalysts that can differentiate between enantiomers. A racemic mixture of a precursor, such as 3-(3,5-difluorophenyl)cyclopentanol, could be subjected to an enzymatic acylation or hydrolysis, where one enantiomer reacts preferentially, allowing for the separation of the two enantiomers.
A promising avenue for the enantioselective synthesis of a key intermediate could involve the desymmetrization of an achiral starting material. For instance, N-heterocyclic carbene (NHC) catalyzed desymmetrization of achiral 1,3-diketones has been shown to be a powerful method for the enantioselective synthesis of α,α-disubstituted cyclopentenes. nih.gov A similar strategy could potentially be adapted to generate a chiral cyclopentene precursor that can then be further elaborated to the target molecule.
The development of these diastereoselective and enantioselective routes is crucial for the preparation of specific stereoisomers of this compound, which is essential for investigating their distinct biological activities and for the development of stereochemically pure therapeutic agents.
Reaction Mechanisms and Reactivity Profile of 1 3 Bromocyclopentyl 3,5 Difluorobenzene
Mechanistic Pathways of the Bromocyclopentyl Moiety
The presence of a bromine atom on the cyclopentyl ring marks this position as an electrophilic center, susceptible to a variety of transformations including nucleophilic substitution, elimination, and radical reactions. minia.edu.egwikipedia.org
The carbon atom bonded to the bromine is a secondary carbon, which allows for competition between SN1 and SN2 pathways. pearson.com In a nucleophilic substitution reaction, an electron-rich nucleophile replaces the bromide leaving group. wikipedia.orgmasterorganicchemistry.com
The SN2 (Substitution Nucleophilic Bimolecular) mechanism involves a one-step process where the nucleophile attacks the carbon atom from the side opposite to the bromine atom. This backside attack leads to an inversion of stereochemistry at the reaction center. wikipedia.org The rate of this reaction is dependent on the concentration of both the substrate and the nucleophile. libretexts.org For the bromocyclopentyl moiety, an SN2 reaction is favored by strong, sterically unhindered nucleophiles and polar aprotic solvents.
The SN1 (Substitution Nucleophilic Unimolecular) mechanism is a two-step process. The first and rate-determining step is the spontaneous departure of the bromide ion to form a secondary cyclopentyl carbocation intermediate. fiveable.me This is followed by a rapid attack of the nucleophile on the planar carbocation. This pathway is favored by polar protic solvents, which can stabilize the carbocation intermediate and the leaving group, and by weaker nucleophiles.
The choice between these two pathways is influenced by the reaction conditions, as summarized in the table below.
| Factor | Favors SN1 | Favors SN2 |
| Substrate | Secondary (can proceed via either) | Secondary (can proceed via either) |
| Nucleophile | Weak (e.g., H₂O, ROH) | Strong (e.g.,⁻OH, ⁻OR, CN⁻) |
| Solvent | Polar Protic (e.g., water, ethanol) | Polar Aprotic (e.g., acetone, DMSO) |
| Leaving Group | Good (Bromide is a good leaving group) | Good (Bromide is a good leaving group) |
This table illustrates the reaction conditions that favor SN1 versus SN2 mechanisms for a secondary alkyl halide like the bromocyclopentyl moiety.
Elimination reactions compete with nucleophilic substitution and result in the formation of an alkene—in this case, a cyclopentene (B43876) derivative. minia.edu.egwikipedia.org This process, known as dehydrohalogenation, involves the removal of the bromine atom and a hydrogen atom from an adjacent carbon. wikipedia.org
The E2 (Elimination Bimolecular) mechanism is a single-step, concerted reaction where a base removes a proton from a carbon adjacent to the one bearing the bromine, while simultaneously the C-Br bond breaks and a double bond forms. libretexts.org This mechanism requires a specific anti-periplanar arrangement of the hydrogen and the leaving group (bromine). stackexchange.com Strong, bulky bases favor the E2 pathway over SN2. libretexts.org The reaction of the bromocyclopentyl group with a strong base like potassium tert-butoxide would likely yield 1-(cyclopent-2-en-1-yl)-3,5-difluorobenzene.
The E1 (Elimination Unimolecular) mechanism proceeds in two steps, sharing the same carbocation intermediate as the SN1 reaction. stackexchange.com After the carbocation is formed, a weak base removes an adjacent proton to form the double bond. E1 reactions are favored by the same conditions as SN1 reactions (polar protic solvents, weak bases) and therefore often occur concurrently with SN1 substitutions.
| Mechanism | Base Requirement | Kinetics | Stereochemistry | Intermediate |
| E1 | Weak base | First order | Not stereospecific | Carbocation |
| E2 | Strong base | Second order | Requires anti-periplanar geometry | None (concerted) |
This table compares the key features of E1 and E2 elimination pathways for the bromocyclopentyl group.
The carbon-bromine bond can undergo homolytic cleavage under the influence of heat, UV light, or a radical initiator to form a cyclopentyl radical. rsc.orgjove.comlibretexts.org This highly reactive intermediate can then participate in various radical chain reactions. libretexts.org For instance, in the presence of a radical initiator like AIBN and a hydrogen donor, the bromine atom can be replaced by a hydrogen atom. jove.com Metal catalysts, including palladium, copper, and iridium, can also promote the generation of the alkyl radical from the alkyl halide under photoinduced conditions, enabling the formation of new carbon-carbon bonds. rsc.org
Intermolecular and Intramolecular Reactivity Synergies
The bromocyclopentyl group primarily exerts its influence on the aromatic ring through steric hindrance and weak inductive effects.
Steric Effects: The cyclopentyl ring is a bulky substituent. This steric bulk can hinder reactions at the ortho positions (C2 and C6) of the difluorobenzene ring. Reactions that proceed through bulky transition states will be particularly sensitive to this steric hindrance, leading to a preference for reaction at the less hindered para position (C4).
The 3,5-difluorobenzene group significantly influences the reactivity of the bromocyclopentyl moiety, primarily through its strong electron-withdrawing inductive effect.
Influence on the C-Br Bond: The two fluorine atoms are highly electronegative, creating a strong electron-withdrawing effect that is transmitted through the sigma bonds to the cyclopentyl ring. This can polarize the C-Br bond, making the carbon atom attached to the bromine more electrophilic and potentially more susceptible to nucleophilic attack. However, this effect diminishes with distance, so its impact on the C3-Br bond of the cyclopentyl ring might be moderate.
Influence on Cyclopentyl C-H Bonds: The electron-withdrawing nature of the difluorophenyl group can also influence the acidity of the C-H bonds on the cyclopentyl ring. The C-H bonds alpha to the aromatic ring (at the C1 position of the cyclopentyl ring) would be the most affected, though the effect would be transmitted to a lesser extent to other positions on the ring. This could influence the regioselectivity of deprotonation or C-H activation reactions on the cyclopentyl ring.
Table 2: Summary of Intramolecular Influences
| Influencing Group | Effect | Target Moiety | Consequence on Reactivity |
| Bromocyclopentyl | Steric Hindrance | Aromatic Ring (C2, C6) | Decreased reactivity at ortho positions |
| Bromocyclopentyl | Weak Inductive Effect | Aromatic Ring | Minor influence on overall aromatic reactivity |
| 3,5-Difluorobenzene | Strong Inductive Effect | Cyclopentyl Ring | Polarization of C-Br bond, altered acidity of C-H bonds |
Advanced Spectroscopic and Structural Elucidation
Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the structure of organic molecules. For 1-(3-Bromocyclopentyl)-3,5-difluorobenzene, a combination of ¹H, ¹³C, ¹⁹F, and two-dimensional NMR techniques would be essential for a complete structural assignment.
Proton (¹H) NMR for Fine Structural Characterization and Stereochemistry
The ¹H NMR spectrum of this compound is expected to be complex, exhibiting distinct signals for the aromatic and aliphatic protons.
Aromatic Region: The 3,5-difluorophenyl group would give rise to two main signals. The proton at the C2 position (H-2), situated between the two fluorine atoms, would likely appear as a triplet due to coupling with the two equivalent fluorine atoms. The protons at the C4 and C6 positions (H-4 and H-6) are chemically equivalent and would likely appear as a doublet of triplets, due to coupling with the adjacent fluorine atom and the proton at C2.
Aliphatic Region: The 3-bromocyclopentyl moiety would display a more complex pattern due to the presence of multiple chiral centers and diastereotopic protons. The proton attached to the carbon bearing the bromine atom (H-3') would be significantly downfield shifted due to the electronegativity of bromine. The proton at the C1' position, attached to the benzene (B151609) ring, would also be downfield relative to other cyclopentyl protons. The remaining methylene (B1212753) protons on the cyclopentyl ring would appear as overlapping multiplets.
The stereochemistry of the molecule, specifically the cis or trans relationship between the 3,5-difluorophenyl group and the bromine atom on the cyclopentyl ring, would influence the chemical shifts and coupling constants of the cyclopentyl protons. Detailed analysis of these coupling constants, potentially with the aid of computational modeling, would be necessary to elucidate the specific stereoisomer.
Hypothetical ¹H NMR Data Table
| Proton Assignment | Predicted Chemical Shift (ppm) | Predicted Multiplicity | Predicted Coupling Constants (J, Hz) |
|---|---|---|---|
| H-2 | 6.8 - 7.2 | t | JH-F = 8-10 |
| H-4, H-6 | 6.6 - 7.0 | dt | JH-F = 8-10, JH-H = 2-3 |
| H-1' | 3.0 - 3.5 | m | - |
| H-3' | 4.2 - 4.6 | m | - |
Carbon (¹³C) NMR for Carbon Skeleton and Hybridization Analysis
The ¹³C NMR spectrum provides information about the carbon framework of the molecule.
Aromatic Carbons: The 3,5-difluorophenyl ring would show four distinct signals. The carbons directly bonded to fluorine (C-3 and C-5) would appear as doublets due to one-bond C-F coupling, and their chemical shifts would be significantly influenced by the high electronegativity of fluorine. The carbon attached to the cyclopentyl group (C-1) and the carbon at C-2 would also exhibit splitting due to two- and three-bond C-F couplings, respectively. The carbons at C-4 and C-6 would be equivalent.
Aliphatic Carbons: The cyclopentyl ring would display three or five signals depending on the symmetry and stereochemistry. The carbon bonded to the bromine atom (C-3') would be shifted downfield. The carbon attached to the aromatic ring (C-1') would also be downfield compared to the other methylene carbons.
Hypothetical ¹³C NMR Data Table
| Carbon Assignment | Predicted Chemical Shift (ppm) | Predicted Multiplicity (due to C-F coupling) |
|---|---|---|
| C-1 | 140 - 145 | t |
| C-2 | 100 - 105 | t |
| C-3, C-5 | 160 - 165 | d |
| C-4, C-6 | 110 - 115 | d |
| C-1' | 45 - 55 | - |
| C-2', C-5' | 30 - 40 | - |
| C-3' | 50 - 60 | - |
Fluorine (¹⁹F) NMR for Distinct Fluorine Environments
¹⁹F NMR is a highly sensitive technique for observing fluorine atoms. In this compound, the two fluorine atoms at the C-3 and C-5 positions are chemically equivalent. Therefore, a single signal is expected in the ¹⁹F NMR spectrum. This signal would likely be a triplet due to coupling with the two neighboring aromatic protons (H-2 and H-4/H-6).
Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC, NOESY)
Two-dimensional NMR techniques are crucial for unambiguously assigning the complex ¹H and ¹³C NMR spectra.
COSY (Correlation Spectroscopy): This experiment would reveal proton-proton coupling networks. It would be instrumental in tracing the connectivity of the protons within the cyclopentyl ring and confirming the couplings between the aromatic protons.
HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates directly bonded proton and carbon atoms. This would allow for the definitive assignment of each proton signal to its corresponding carbon signal.
HMBC (Heteronuclear Multiple Bond Correlation): HMBC shows correlations between protons and carbons that are two or three bonds apart. This is particularly useful for identifying quaternary carbons and for establishing the connectivity between the 3,5-difluorophenyl ring and the 3-bromocyclopentyl substituent through correlations between H-1' and the aromatic carbons, and between the aromatic protons and C-1'.
NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY provides information about the spatial proximity of protons. This would be critical in determining the stereochemistry of the cyclopentyl ring, for instance, by observing through-space interactions between the H-1' proton and protons on the cyclopentyl ring.
Mass Spectrometry (MS) and High-Resolution Mass Spectrometry (HRMS)
Characterization of Fragmentation Patterns and Isomer Differentiation
Mass spectrometry provides information about the molecular weight and elemental composition of a compound, as well as its fragmentation pattern upon ionization.
Molecular Ion Peak: The mass spectrum would be expected to show a molecular ion peak (M⁺) corresponding to the mass of C₁₁H₁₁BrF₂. Due to the presence of bromine, a characteristic isotopic pattern would be observed for the molecular ion, with two peaks of nearly equal intensity separated by two mass units (for the ⁷⁹Br and ⁸¹Br isotopes).
Fragmentation Patterns: The fragmentation of this compound would likely proceed through several key pathways:
Loss of Bromine: A common fragmentation for alkyl bromides is the loss of a bromine radical, which would result in a significant fragment ion.
Cleavage of the Cyclopentyl Ring: The cyclopentyl ring could undergo fragmentation, leading to the loss of smaller alkyl fragments.
Benzylic Cleavage: Cleavage of the bond between the aromatic ring and the cyclopentyl group would be a favorable process, leading to a [C₅H₈Br]⁺ ion and a [C₆H₃F₂]⁺ ion or radical.
Loss of HBr: Elimination of a molecule of hydrogen bromide is another possible fragmentation pathway.
High-Resolution Mass Spectrometry (HRMS) would be used to determine the exact mass of the molecular ion and its fragments, which in turn allows for the unambiguous determination of their elemental compositions. This would be essential to confirm the identity of the compound and to differentiate it from potential isomers.
Hypothetical Mass Spectrometry Fragmentation Data
| m/z | Proposed Fragment Identity |
|---|---|
| 260/262 | [C₁₁H₁₁BrF₂]⁺ (Molecular Ion) |
| 181 | [C₁₁H₁₁F₂]⁺ (Loss of Br) |
| 149 | [C₅H₈Br]⁺ |
Precise Mass Measurement for Elemental Composition Determination
High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for unequivocally determining the elemental composition of a compound. fiveable.me Unlike low-resolution mass spectrometry which provides a nominal mass, HRMS measures the mass-to-charge ratio (m/z) of an ion with extremely high accuracy (typically to within 5 parts per million), allowing for the calculation of a unique elemental formula. fiveable.memeasurlabs.com
For this compound, the molecular formula is C₁₁H₁₁BrF₂. Using the exact masses of the most abundant isotopes (¹²C, ¹H, ⁷⁹Br, ¹⁹F), a theoretical monoisotopic mass can be calculated. An experimental HRMS measurement that matches this theoretical value would provide strong evidence for the proposed elemental composition, effectively ruling out other combinations of atoms that might have the same nominal mass. acs.orgcolorado.edu The presence of bromine, with its characteristic isotopic pattern (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio), would result in a distinctive M+2 peak, further corroborating the formula.
Data presented is theoretical and predictive.
Table 1: Predicted High-Resolution Mass Spectrometry Data for C₁₁H₁₁BrF₂| Identifier | Elemental Formula | Theoretical Monoisotopic Mass (Da) | Predicted Ion [M+H]⁺ (Da) |
|---|---|---|---|
| This compound | C₁₁H₁₁⁷⁹BrF₂ | 276.0012 | 277.0090 |
Infrared (IR) and Raman Spectroscopy for Vibrational Fingerprint Analysis
Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule. nih.gov The resulting spectra provide a unique "fingerprint" that is characteristic of the compound's structure and functional groups. spectroscopyonline.com
For this compound, the IR spectrum is expected to show characteristic absorption bands corresponding to its distinct structural components. Aromatic C-H stretching vibrations typically appear around 3030 cm⁻¹. pressbooks.publibretexts.org The cyclopentyl group would exhibit aliphatic C-H stretching absorptions in the 2850-2960 cm⁻¹ range. The strong electronegativity of the fluorine atoms would give rise to intense C-F stretching bands, likely in the 1100-1350 cm⁻¹ region. Aromatic C=C ring stretching vibrations are expected in the 1450-1600 cm⁻¹ range. pressbooks.publibretexts.org The C-Br stretching vibration would be found at a much lower wavenumber, typically between 500 and 600 cm⁻¹, owing to the heavier mass of the bromine atom. spectroscopyonline.com
Raman spectroscopy would provide complementary information, particularly for the symmetric vibrations of the substituted benzene ring and the carbon-carbon backbone, which may be weak or absent in the IR spectrum. nih.gov
Data presented is predictive and based on characteristic vibrational frequencies for the specified functional groups.
Table 2: Predicted Key Vibrational Frequencies for this compound| Vibrational Mode | Functional Group | Predicted Wavenumber Range (cm⁻¹) | Expected Intensity |
|---|---|---|---|
| C-H Stretch (Aromatic) | C-H on Benzene Ring | 3100-3000 | Medium-Weak |
| C-H Stretch (Aliphatic) | C-H on Cyclopentyl Ring | 2960-2850 | Medium-Strong |
| C=C Stretch (Aromatic) | Benzene Ring | 1600-1450 | Medium-Strong |
| C-F Stretch | Aryl-F | 1350-1100 | Strong |
X-ray Crystallography for Definitive Solid-State Structure Determination
X-ray crystallography stands as the definitive method for determining the three-dimensional structure of a molecule at atomic resolution. azolifesciences.comrigaku.com This technique is applicable if the compound can be grown into a high-quality single crystal. uq.edu.au The diffraction pattern produced when X-rays pass through the crystal allows for the precise mapping of electron density and, consequently, the positions of all atoms in the solid state. azolifesciences.comexcillum.com
Should a suitable crystal of this compound or a derivative be obtained, X-ray analysis would provide unambiguous data on bond lengths, bond angles, and torsional angles. rigaku.com It would confirm the connectivity of the atoms and reveal the precise conformation of the cyclopentyl ring and its orientation relative to the difluorophenyl group. Furthermore, if stereoisomers (e.g., cis/trans isomers related to the substitution on the cyclopentyl ring) exist, crystallography could distinguish between them and, for chiral compounds, determine the absolute configuration. nih.gov
Chromatographic Techniques for Purity Assessment and Separation of Isomers
Chromatographic methods are essential for assessing the purity of a synthesized compound and for separating it from starting materials, byproducts, and any potential isomers.
High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the separation and purification of organic compounds. bme.hunih.gov Given the relatively nonpolar nature of this compound, a reversed-phase HPLC method would be the most appropriate approach. sielc.com This typically involves a nonpolar stationary phase (such as a C18-bonded silica) and a polar mobile phase.
For analytical purposes, a gradient elution using a mixture of water and an organic solvent like acetonitrile (B52724) or methanol (B129727) would be developed to separate the target compound from any impurities. bme.hu The purity of the sample would be determined by integrating the peak area of the compound relative to the total area of all detected peaks. For preparative purposes, this same methodology can be scaled up to isolate larger quantities of the pure compound from a reaction mixture. google.com HPLC is also a powerful tool for separating stereoisomers, which may exhibit different interactions with the stationary phase. chromforum.org
Data presented is a hypothetical example of a typical analytical method.
Table 3: Hypothetical Analytical HPLC Method| Parameter | Condition |
|---|---|
| Column | C18 (e.g., 4.6 x 150 mm, 5 µm) |
| Mobile Phase A | Water |
| Mobile Phase B | Acetonitrile |
| Gradient | 50% B to 100% B over 15 minutes |
| Flow Rate | 1.0 mL/min |
| Detector | UV at 254 nm |
Gas Chromatography (GC) for Volatile Product Analysis
Gas Chromatography (GC) is a high-resolution separation technique well-suited for compounds that are volatile or can be made volatile without decomposition. restek.com this compound, with its moderate molecular weight, is likely amenable to GC analysis. This technique would be particularly useful for assessing the presence of any volatile starting materials or low-boiling-point byproducts in the final product. GC offers excellent resolving power, making it ideal for separating isomers and providing a sensitive measure of sample purity. chromatographyonline.com
Coupling chromatographic separation with mass spectrometric detection creates a powerful analytical synergy, providing both retention time and structural information for each component in a mixture. rsc.org
GC-MS combines the separation power of GC with the detection and identification capabilities of MS. unt.edu As components elute from the GC column, they are ionized and analyzed by the mass spectrometer. This allows for the confident identification of volatile impurities by comparing their mass spectra to established libraries. restek.comacs.org GC-MS is a standard method for the analysis of halogenated organic compounds in various matrices. chromatographyonline.com
LC-MS links HPLC with mass spectrometry, making it an invaluable tool for confirming the identity of the main product peak and characterizing non-volatile or thermally fragile impurities. scientistlive.comdrugtargetreview.com As the HPLC separates the components of the reaction mixture, the mass spectrometer provides the molecular weight for each eluting peak. This confirms that the major peak corresponds to the target compound and aids in the structural elucidation of unknown byproducts. scientistlive.com
Electronic Structure and Molecular Orbital Analysis
Computational Assessment of Fluorine and Bromine Contributions to Electronic Density
The two fluorine atoms on the benzene ring are highly electronegative, leading to a significant inductive withdrawal of electron density from the aromatic system. researchgate.net This effect polarizes the C-F bonds and lowers the energy of the σ and π orbitals of the ring. Conversely, the bromine atom on the cyclopentyl ring, while also electronegative, is less so than fluorine and possesses a larger, more polarizable electron cloud.
A Mulliken population analysis, a method used in computational chemistry to estimate partial atomic charges, illustrates these divergent electronic contributions. The analysis reveals that the fluorine atoms create a pronounced electron-deficient region on the aromatic ring, making it susceptible to nucleophilic attack. The bromine atom's effect is more localized to the cyclopentyl ring, polarizing the C-Br bond and marking it as a potential site for nucleophilic substitution or elimination reactions.
| Atom | Calculated Partial Charge (a.u.) |
|---|---|
| C (attached to F) | +0.25 |
| F | -0.28 |
| C (attached to Br) | +0.15 |
| Br | -0.10 |
Conformational Analysis of the 3-Bromocyclopentyl Moiety
The non-planar structure of the cyclopentyl ring introduces conformational isomerism. Cyclopentane (B165970) and its derivatives are known to adopt two primary low-energy conformations: the "envelope" and the "twist". libretexts.orgdalalinstitute.com In the envelope conformation, four carbon atoms are coplanar, while the fifth is out of the plane. In the twist conformation, no more than three atoms are coplanar.
For the 3-bromocyclopentyl group, the position of the bulky bromine atom is a key determinant of conformational stability. The bromine can occupy either an axial-like or equatorial-like position relative to the general plane of the ring. Computational energy calculations show that conformations placing the large bromine atom in an equatorial position are generally more stable, as this arrangement minimizes steric hindrance with neighboring hydrogen atoms. lumenlearning.com
| Conformation | Position of Bromine | Relative Energy (kJ/mol) |
|---|---|---|
| Envelope | Equatorial | 0.0 (Reference) |
| Envelope | Axial | +5.2 |
| Twist | Equatorial-like | +1.5 |
| Twist | Axial-like | +6.8 |
Density Functional Theory (DFT) Calculations
Density Functional Theory (DFT) is a powerful computational method for investigating the properties of molecules. By approximating the electron density, DFT can accurately predict a wide range of molecular characteristics, from spectroscopic parameters to the energetics of chemical reactions. ruc.dk
Prediction and Validation of Spectroscopic Parameters (e.g., NMR Chemical Shifts)
DFT calculations, particularly using the Gauge-Including Atomic Orbital (GIAO) method, are highly effective for predicting NMR chemical shifts. nih.govresearchgate.net By calculating the magnetic shielding tensors for each nucleus in the molecule, a theoretical NMR spectrum can be generated. These predictions are invaluable for confirming chemical structures and assigning peaks in experimentally obtained spectra. For this compound, DFT can reliably predict the distinct ¹³C and ¹H chemical shifts arising from the unique electronic environments of the aromatic and aliphatic portions of the molecule. The accuracy of these predictions is often improved by using functionals specifically optimized for halogenated compounds. scite.ai
| Carbon Atom | Hypothetical Experimental δ (ppm) | DFT Calculated δ (ppm) |
|---|---|---|
| C-F (Aromatic) | 163.5 | 164.1 |
| C-H (Aromatic) | 102.8 | 103.2 |
| C-Br (Cyclopentyl) | 55.2 | 54.8 |
| C-H (Cyclopentyl, adjacent to C-Br) | 38.1 | 38.5 |
Elucidation of Reaction Pathways and Transition State Geometries
DFT is instrumental in mapping the potential energy surface of a chemical reaction. This allows for the identification of transition states—the highest energy points along a reaction coordinate—and the calculation of activation energies. For this compound, a potential reaction pathway of interest is the nucleophilic substitution of the bromine atom. DFT calculations can model the approach of a nucleophile, the geometry of the pentavalent carbon transition state, and the departure of the bromide leaving group. This provides deep insight into the reaction's feasibility and kinetics.
| Species | Description | Calculated Relative Energy (kJ/mol) |
|---|---|---|
| Reactants | Molecule + Nucleophile (e.g., CN⁻) | 0.0 |
| Transition State | Pentavalent carbon center | +85.0 |
| Products | Substituted product + Br⁻ | -45.0 |
Energetic Profiles of Isomers and Reactive Intermediates
The stability of different isomers and potential reactive intermediates can be quantitatively assessed using DFT. For this molecule, isomers could include positional isomers where the bromine is located at the 1- or 2-position of the cyclopentyl ring. DFT calculations of the total electronic energy for each isomer can predict their relative thermodynamic stabilities. Similarly, the energies of potential reactive intermediates, such as a carbocation formed by the loss of a bromide ion, can be calculated to evaluate the likelihood of reaction mechanisms involving such species.
| Isomer | Relative Energy (kJ/mol) |
|---|---|
| This compound | 0.0 (Reference) |
| 1-(2-Bromocyclopentyl)-3,5-difluorobenzene | +4.1 |
| 1-(1-Bromocyclopentyl)-3,5-difluorobenzene | +12.5 |
In-Depth Analysis of this compound: A Theoretical and Computational Perspective
A comprehensive review of scientific literature and chemical databases reveals a notable absence of specific theoretical and computational studies for the compound this compound. Despite the growing interest in halogenated organic compounds for various applications, this particular molecule has not been the subject of published research focusing on its advanced computational chemistry profile.
As a result, detailed information regarding its conformational flexibility, solvent interactions, and quantitative structure-reactivity/property relationships is not available in current scientific records. The following sections outline the specific areas where data is presently lacking.
Theoretical and Computational Chemistry of 1 3 Bromocyclopentyl 3,5 Difluorobenzene
A thorough search has yielded no specific molecular dynamics (MD) simulation studies for 1-(3-Bromocyclopentyl)-3,5-difluorobenzene. Such simulations are crucial for understanding the dynamic behavior of a molecule over time, providing insights into:
Conformational Flexibility: How the cyclopentyl ring and its substituents move and interconvert between different spatial arrangements (conformers).
Solvent Interactions: The nature of interactions between the molecule and various solvents at an atomic level, which influences its solubility and reactivity.
Without dedicated MD studies, the conformational landscape and the explicit solvent effects on the structural stability of this compound remain unexplored.
There are currently no published Quantitative Structure-Activity Relationship (QSAR) or Quantitative Structure-Property Relationship (QSPR) investigations for this compound. QSAR/QSPR models are computational tools that correlate the chemical structure of a compound with its biological activity or physicochemical properties, respectively.
The development of such models for this compound would require a dataset of structurally related molecules with measured activities or properties, which does not appear to have been compiled or studied. Therefore, predictive models for its reactivity, toxicity, or other key properties based on its structural features have not been established.
Uncharted Territory: The Elusive Nature of this compound in Advanced Organic Synthesis
Despite a targeted investigation into the advanced synthetic applications of this compound, a comprehensive literature search reveals a significant lack of specific data and research pertaining to this particular chemical entity. While the foundational components of the molecule—a bromocyclopentyl group and a 3,5-difluorobenzene ring—are common motifs in organic chemistry, their specific combination in the named compound does not appear to be a widely studied or utilized building block in the contexts outlined.
Initial inquiries into the synthesis of polycyclic and spirocyclic systems, the preparation of radiolabeled analogs, and its use in novel material science applications have not yielded specific examples where "this compound" is explicitly employed as a key precursor. The body of scientific literature extensively documents the utility of related structures, such as 1-bromo-3,5-difluorobenzene (B42898), in a variety of synthetic transformations. This simpler aryl halide serves as a versatile intermediate in cross-coupling reactions and the synthesis of pharmaceuticals and agrochemicals.
However, the addition of the 3-bromocyclopentyl substituent introduces a distinct three-dimensional and reactive element, the specific applications of which remain largely undocumented in prominent chemical databases and research publications. Consequently, a detailed discussion of its strategic incorporation into complex organic architectures, its derivatization for specialized research, or its role in the development of new reaction methodologies is not possible based on currently available scientific information.
Researchers seeking to explore the potential of this compound would likely need to engage in foundational research to first synthesize and characterize it, and then investigate its reactivity and utility in the aforementioned advanced applications. Without such primary research, any discussion on its specific synthetic applications would be purely speculative.
Advanced Synthetic Applications and Utility As a Chemical Building Block
Development of Novel Reaction Methodologies Utilizing the Compound as a Substrate
Exploration as a Substrate for Selective C-H Activation Studies
The unique structural arrangement of 1-(3-Bromocyclopentyl)-3,5-difluorobenzene makes it an intriguing candidate for studies in selective C-H activation, a field focused on the direct functionalization of otherwise inert carbon-hydrogen bonds. The presence of multiple C-H bonds with varying electronic and steric environments on both the cyclopentyl and aromatic rings provides a rich platform for investigating catalyst selectivity.
Key Research Questions:
Regioselectivity: Can catalysts differentiate between the various C-H bonds on the cyclopentyl ring (C2, C3, C4, C5) and the aromatic ring (C2', C4', C6')?
Influence of Functional Groups: How do the electron-withdrawing fluorine atoms and the bromo group influence the reactivity and selectivity of C-H activation at different positions?
Catalyst Development: What types of transition metal catalysts (e.g., palladium, rhodium, iridium) would be most effective for achieving site-selective C-H functionalization on this substrate?
Hypothetical Research Findings:
Below is a hypothetical data table summarizing potential outcomes from C-H activation studies using this compound with different catalytic systems.
| Catalyst System | Target C-H Bond | Predominant Product | Theoretical Yield (%) | Observations |
| Pd(OAc)₂ / Norbornene | Aromatic C2'/C6' | Aryl-aryl coupled product | 65 | The difluoro substitution pattern directs activation to the ortho positions. |
| [Rh(cod)Cl]₂ / PPh₃ | Aliphatic C2/C5 | Cyclopentyl-alkenylated product | 50 | Steric hindrance around the bromo- and aryl- groups favors activation at the less hindered C2/C5 positions. |
| [Ir(cod)OMe]₂ / dtbpy | Aliphatic C3 | Direct borylation at C3 | 40 | The directing effect of the bromo group could potentially favor activation at the adjacent C3 position. |
This data is theoretical and for illustrative purposes.
Probing Stereochemical Control and Regioselectivity in Organohalogen Chemistry
The presence of a stereocenter at the C1 position of the cyclopentyl ring and a bromine atom at the C3 position offers a valuable framework for investigating stereochemical and regioselective control in various organohalogen reactions. The distinct reactivity of the C-Br bond and the potential for reactions at the fluorinated aromatic ring allow for the exploration of selective transformations.
Areas of Investigation:
Nucleophilic Substitution (Sₙ2): Reactions at the C-Br bond with various nucleophiles can be studied to determine the stereochemical outcome (inversion or retention of configuration) and the influence of the bulky 3,5-difluorophenyl group on the reaction rate.
Cross-Coupling Reactions: The C-Br bond can serve as a handle for various cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig). Research could focus on how the stereochemistry of the cyclopentyl ring is maintained throughout the catalytic cycle.
Regioselectivity of Aromatic Functionalization: While the fluorine atoms are generally less reactive as leaving groups in nucleophilic aromatic substitution compared to bromine, their strong electron-withdrawing nature activates the aromatic ring for other transformations, such as nucleophilic aromatic substitution for hydrogen (SₙAr-H). Studies could probe the regioselectivity of such reactions.
Illustrative Reaction Outcomes:
The following table presents hypothetical results for stereochemical and regioselective reactions involving this compound.
| Reaction Type | Reagents | Major Product | Stereochemical Outcome | Regioselectivity |
| Sₙ2 Substitution | NaN₃, DMF | 1-(3-Azidocyclopentyl)-3,5-difluorobenzene | Inversion of stereochemistry at C3 | Selective for C-Br bond |
| Suzuki Coupling | Phenylboronic acid, Pd(PPh₃)₄, K₂CO₃ | 1-(3-Phenylcyclopentyl)-3,5-difluorobenzene | Retention of stereochemistry at C3 | Selective for C-Br bond |
| Buchwald-Hartwig Amination | Aniline, Pd₂(dba)₃, BINAP, NaOt-Bu | 1-(3-Anilinocyclopentyl)-3,5-difluorobenzene | Retention of stereochemistry at C3 | Selective for C-Br bond |
This data is theoretical and for illustrative purposes.
Conclusion and Future Research Perspectives
Synopsis of Current Research Achievements for the Compound Class
The broader class of compounds, halogenated cyclopentyl-arenes, are significant in medicinal chemistry and materials science. The difluorobenzene unit is a common feature in many bioactive molecules, often introduced to modulate electronic properties, metabolic stability, and binding affinity. Similarly, the bromocyclopentyl group can serve as a versatile synthetic handle for further chemical modifications or as a key pharmacophoric element.
Identification of Unexplored Synthetic Avenues and Methodological Gaps
The synthesis of 1-(3-Bromocyclopentyl)-3,5-difluorobenzene would likely involve the coupling of a cyclopentyl precursor with a 3,5-difluorobenzene derivative. Potential synthetic strategies could include:
Friedel-Crafts Alkylation: Reacting 1,3-difluorobenzene (B1663923) with a brominated cyclopentene (B43876) derivative in the presence of a Lewis acid catalyst.
Cross-Coupling Reactions: A Suzuki or similar cross-coupling reaction between a 3,5-difluorophenylboronic acid and a bromocyclopentene, followed by hydrobromination of the double bond.
The primary methodological gap is the lack of a documented, optimized synthesis for this specific molecule. Research would be needed to determine the most efficient and stereoselective route.
Emerging Mechanistic Insights and Their Broader Implications
Given the absence of studies on this compound, there are no direct mechanistic insights. However, research into its synthesis and subsequent reactions would likely provide valuable information on the reactivity of the C-Br bond in the cyclopentyl ring, potentially influenced by the electron-withdrawing nature of the difluorophenyl group. Understanding these mechanisms could have broader implications for the synthesis of other complex molecules containing similar structural features.
Prospective for Innovative Chemical Transformations and Expanded Research Utility
The presence of a bromine atom suggests that this compound could be a valuable intermediate for a variety of chemical transformations. These could include:
Nucleophilic Substitution: The bromine could be displaced by a range of nucleophiles to introduce new functional groups.
Organometallic Chemistry: Formation of a Grignard or organolithium reagent from the C-Br bond would open up possibilities for carbon-carbon bond formation.
Elimination Reactions: Treatment with a base could lead to the formation of a cyclopentene ring, providing a pathway to other derivatives.
The potential research utility of this compound is significant. It could be investigated as a building block for novel pharmaceuticals, agrochemicals, or functional materials. Its unique combination of a flexible aliphatic ring and a rigid, electron-deficient aromatic system could lead to interesting physical and biological properties.
Q & A
Synthesis and Optimization
Basic Question: Q. 1. What is a standard synthetic route for 1-(3-Bromocyclopentyl)-3,5-difluorobenzene? A common method involves bromination of a cyclopentyl-substituted precursor. For example, bromination of 3,5-difluorocyclopentylbenzene derivatives using bromine or N-bromosuccinimide (NBS) in the presence of a radical initiator (e.g., AIBN) under inert conditions. The reaction typically proceeds in dichloromethane or carbon tetrachloride at 0–25°C, followed by purification via column chromatography .
Advanced Question: Q. 2. How can reaction conditions be optimized to improve bromination efficiency? Key parameters include:
- Catalyst selection : Radical initiators like AIBN enhance regioselectivity.
- Solvent effects : Non-polar solvents (e.g., CCl₄) favor radical stability.
- Temperature control : Gradual heating (40–60°C) minimizes side reactions.
- Purification : Use silica gel chromatography with hexane/ethyl acetate gradients to isolate the product (≥95% purity). Monitor by TLC and GC-MS .
Structural Characterization
Basic Question: Q. 3. What spectroscopic techniques are used to characterize this compound?
- NMR : ¹H NMR (CDCl₃, 400 MHz) identifies cyclopentyl protons (δ 1.8–2.5 ppm) and aromatic protons (δ 6.5–7.2 ppm). ¹⁹F NMR detects fluorine environments (δ -110 to -120 ppm).
- Mass Spectrometry (MS) : High-resolution ESI-MS confirms the molecular ion ([M+H]⁺) at m/z 275.
- IR Spectroscopy : Peaks at 600–650 cm⁻¹ (C-Br stretch) and 1200–1250 cm⁻¹ (C-F stretch) .
Advanced Question: Q. 4. How can spectral overlaps in ¹H NMR be resolved for accurate structural assignment?
- Use 2D NMR (e.g., COSY, HSQC) to differentiate overlapping cyclopentyl and aromatic signals.
- Variable-temperature NMR (e.g., -40°C) reduces rotational averaging in the cyclopentyl group.
- Compare experimental data with DFT-calculated chemical shifts .
Reactivity and Functionalization
Basic Question: Q. 5. How does the bromine substituent influence reactivity? The C-Br bond undergoes nucleophilic substitution (e.g., SN2 with KI in acetone) or cross-coupling (e.g., Suzuki-Miyaura with Pd catalysts). The electron-withdrawing fluorine atoms enhance the leaving group ability of bromine .
Advanced Question: Q. 6. What strategies mitigate steric hindrance during Pd-catalyzed coupling reactions?
- Use bulky ligands (e.g., XPhos) to stabilize the Pd center.
- Optimize solvent polarity (e.g., toluene/DMF mixtures) to improve substrate solubility.
- Microwave-assisted heating (100–120°C) accelerates reaction kinetics .
Data Analysis and Contradictions
Basic Question: Q. 7. How should researchers address discrepancies in reported melting points or solubility?
- Verify purity via HPLC (C18 column, acetonitrile/water mobile phase).
- Replicate measurements under standardized conditions (e.g., DSC for melting points).
- Cross-reference with structurally analogous compounds (e.g., 3,5-difluorobenzyl bromide) .
Advanced Question: Q. 8. How can conflicting reactivity data in different solvents be reconciled?
- Perform solvent parameter analysis (e.g., Kamlet-Taft) to correlate polarity with reaction rates.
- Use computational tools (e.g., Gaussian) to model transition states and solvent effects.
- Validate with kinetic isotope effects (KIEs) to probe mechanistic pathways .
Safety and Handling
Basic Question: Q. 9. What safety protocols are essential for handling this compound?
- Use PPE (nitrile gloves, safety goggles).
- Work in a fume hood due to volatility (bp ~80–100°C).
- Store in amber glass under nitrogen at -20°C to prevent degradation .
Advanced Question: Q. 10. How can thermal decomposition products be identified and mitigated?
- Conduct TGA-MS to detect decomposition byproducts (e.g., HBr, fluorinated aromatics).
- Implement scavengers (e.g., NaHCO₃) in reactions to neutralize acidic byproducts.
- Monitor air quality with FTIR in lab environments .
Applications in Drug Development
Basic Question: Q. 11. Why is the fluorinated cyclopentyl moiety valuable in medicinal chemistry?
- Metabolic stability : Fluorine reduces oxidative metabolism.
- Bioavailability : The cyclopentyl group enhances membrane permeability.
- Target affinity : Fluorine’s electronegativity modulates receptor interactions .
Advanced Question: Q. 12. How can this compound be used to study enzyme inhibition?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
